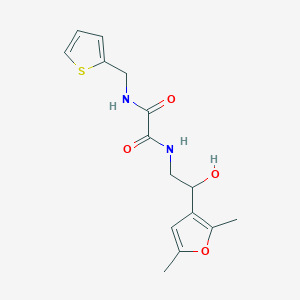

N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide

描述

N1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by a furan-thiophene hybrid structure. Oxalamides are known for diverse roles, including antiviral agents (e.g., HIV entry inhibitors), flavor enhancers, and antimicrobial compounds .

属性

IUPAC Name |

N'-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4S/c1-9-6-12(10(2)21-9)13(18)8-17-15(20)14(19)16-7-11-4-3-5-22-11/h3-6,13,18H,7-8H2,1-2H3,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGVPBIRIKNICFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CNC(=O)C(=O)NCC2=CC=CS2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound that has attracted attention due to its potential biological activities. This article explores its chemical structure, synthesis, and biological activity, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 399.45 g/mol. The structure features a furan moiety and thiophene ring, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₅N₃O₅ |

| Molecular Weight | 399.45 g/mol |

| CAS Number | 2319853-20-6 |

Synthesis

The synthesis of this compound typically involves the following steps:

- Preparation of the Furan Derivative : The synthesis begins with the formation of the 2,5-dimethylfuran.

- Formation of the Hydroxyethyl Group : This involves a reaction that introduces the hydroxyethyl group onto the furan.

- Thiophene Integration : The thiophen-2-ylmethyl group is introduced via a coupling reaction.

- Oxalamide Formation : Finally, the oxalamide bond is formed through condensation reactions.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

1. Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated notable inhibition of bacterial growth in vitro, suggesting its potential use as a new antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 12 |

2. Anticancer Activity

In another investigation focusing on cancer cell lines, derivatives similar to this compound were tested for cytotoxic effects. The findings indicated significant cytotoxicity against various cancer types, supporting further exploration into its therapeutic applications.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 8 |

| A549 (Lung Cancer) | 12 |

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

- Ligand Binding : The compound can act as a ligand, binding to metal ions and forming coordination complexes that exhibit catalytic activity.

- Disruption of Biological Macromolecules : It may disrupt normal functions of biological targets, potentially leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

To better understand the unique properties of this compound, comparisons with related compounds can provide insight into its distinct biological activities.

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide | Contains a furan ring and oxalamide core | Potentially different reactivity due to oxalamide |

| N1,N2-Bis(2,5-dimethylpyrrolidinyl)ethanediamide | Pyrrolidine core | Exhibits different reactivity due to diamine structure |

相似化合物的比较

Key Differences :

- The target compound replaces the thiazole/piperidine groups in antiviral analogs (e.g., 13, 8) with a thiophene-furan system , which may alter binding affinity to viral targets like the CD4-binding site of HIV .

- The hydroxyethyl group in the target compound is retained, a feature critical for solubility and hydrogen bonding in antiviral analogs .

Umami Flavoring Oxalamides

Oxalamides such as S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) and S5456 are approved flavor enhancers. Comparisons include:

Key Differences :

- The target compound’s furan-thiophene system contrasts with the dimethoxybenzyl-pyridine groups in flavoring agents, suggesting divergent metabolic pathways (e.g., furan ring oxidation vs. O-demethylation) .

- Unlike S336, the target compound lacks a pyridine ring, which is critical for umami receptor (hTAS1R1/hTAS1R3) activation .

Antimicrobial Oxalamides

GMC-series oxalamides () with isoindoline-dione groups exhibit antimicrobial activity:

Key Differences :

- The target compound’s thiophene and hydroxyethyl groups may enhance membrane permeability compared to GMC analogs’ chlorophenyl groups, but this remains speculative .

Coordination Polymers and Material Science

Asymmetric oxalamide ligands like H3obea () form 2D coordination polymers (e.g., {[Cu(obea)]₂Cu·CH₃OH·H₂O}ₙ). The target compound’s hydroxyethyl group could enable similar metal-binding flexibility, though its bulky furan-thiophene system might hinder extended framework formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。